Technical Profile: (4-isopropylisoxazol-3-yl)methanol
Technical Profile: (4-isopropylisoxazol-3-yl)methanol
The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of (4-isopropylisoxazol-3-yl)methanol (CAS 2413870-74-1).
CAS: 2413870-74-1 Molecular Formula: C7H11NO2 Molecular Weight: 141.17 g/mol
Executive Summary: The "Stealth" Scaffold
(4-isopropylisoxazol-3-yl)methanol is a specialized heterocyclic building block gaining traction in Fragment-Based Drug Discovery (FBDD). Unlike the ubiquitous 3,5-dimethylisoxazole, this 3,4-substituted congener offers a unique steric and electronic profile. The isopropyl group at position 4 provides significant lipophilic bulk (
This compound is primarily utilized as:
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A Bioisostere: Replacing phenyl or pyridine rings to improve solubility and metabolic stability.
-
A Linker Module: Connecting pharmacophores via ether or amine bridges.
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A Precursor: For generating 4-isopropylisoxazole-3-carboxylic acid derivatives (via oxidation).
Physicochemical Properties
Understanding the physical baseline is critical for assay development and formulation.
| Property | Value | Context for MedChem |
| LogP (Predicted) | ~1.2 - 1.5 | Ideal for CNS penetration and oral bioavailability; less lipophilic than phenyl analogs. |
| TPSA | ~46 Ų | Well within the "Rule of 5" (<140 Ų) for membrane permeability. |
| H-Bond Donors | 1 (-OH) | Facilitates specific binding interactions; easily capped if necessary. |
| H-Bond Acceptors | 3 (N, O, -OH) | The isoxazole nitrogen is a weak acceptor ( |
| Rotatable Bonds | 2 | Low flexibility confers entropic advantage upon binding. |
| pKa | ~13-14 (Alcohol) | The alcohol is non-acidic under physiological conditions. |
Synthetic Architecture & Reactivity
The utility of CAS 2413870-74-1 lies in its divergent reactivity. The following diagram illustrates the primary synthetic workflow, moving from the precursor ester to the alcohol (the CAS subject) and its subsequent transformations.
Figure 1: Divergent synthesis and reactivity profile. The blue node represents the subject compound, acting as the central hub for downstream derivatization.
Detailed Experimental Protocols
This section provides a self-validating protocol for the generation of the title compound from its ester precursor, followed by a standard transformation to an alkyl halide.
Protocol A: Selective Reduction of Isoxazole Ester
Objective: Reduce ethyl 4-isopropylisoxazole-3-carboxylate to (4-isopropylisoxazol-3-yl)methanol without cleaving the labile N-O bond of the isoxazole ring.
-
Rationale: Strong reducing conditions (e.g., H2/Pd) can cleave the isoxazole ring. Sodium Borohydride (
) in methanol is the preferred chemoselective method [1].
Reagents:
-
Ethyl 4-isopropylisoxazole-3-carboxylate (1.0 equiv)
-
Sodium Borohydride (
) (4.0 equiv) -
Methanol (anhydrous)
-
THF (optional co-solvent for solubility)
Step-by-Step Methodology:
-
Dissolution: Dissolve the ester (10 mmol) in anhydrous Methanol (30 mL). If solubility is poor, use a 4:1 MeOH:THF mixture. Cool the solution to 0°C using an ice bath.
-
Addition: Add
(40 mmol) portion-wise over 20 minutes. Caution: Gas evolution ( ). -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 3–5 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.
-
Quench: Cool back to 0°C. Quench carefully with saturated
solution (10 mL). -
Workup: Evaporate the bulk of the methanol under reduced pressure. Dilute the residue with water (20 mL) and extract with Ethyl Acetate (
mL). -
Purification: Wash combined organics with brine, dry over
, filter, and concentrate. The crude oil is typically >95% pure but can be purified via silica flash chromatography (Gradient: 0 40% EtOAc in Hexanes).
Protocol B: Activation to Alkyl Chloride
Objective: Convert the alcohol to a chloride for nucleophilic displacement (e.g., creating ether/amine linkages).
Methodology:
-
Dissolve (4-isopropylisoxazol-3-yl)methanol (1.0 equiv) in DCM (0.2 M).
-
Add Thionyl Chloride (
, 1.5 equiv) dropwise at 0°C. -
Add a catalytic amount of DMF (1-2 drops) to accelerate the Vilsmeier-Haack type mechanism.
-
Reflux for 2 hours.
-
Concentrate in vacuo to yield the crude chloride. Note: Isoxazolyl chlorides are reactive; use immediately or store at -20°C.
Medicinal Chemistry Applications
The "Ortho" Effect in Heterocycles
The 4-isopropyl group exerts a specific steric pressure on the 3-hydroxymethyl arm. In protein binding pockets, this restricts the conformational freedom of the side chain, potentially locking the molecule into a bioactive conformation (pre-organization).
Metabolic Stability
Isoxazoles are generally stable against oxidative metabolism by CYP450 enzymes compared to furan or thiophene analogs. However, the N-O bond is susceptible to reductive metabolism by cytosolic aldehyde oxidase or bacterial reductases in the gut, leading to ring opening [2].
-
Design Tip: If reductive metabolism is observed, consider adding a fluorine atom to the isopropyl group or the ring (if synthetic routes allow) to modulate electron density.
Fragment-Based Drug Discovery (FBDD)
This CAS entry is an ideal "fragment" due to its low molecular weight (141 Da).
-
Vector: The alcohol handles allows for "fragment growing" in the 3-position vector.
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Scaffold Hopping: It serves as a bioisostere for ortho-substituted benzyl alcohols.
References
-
Isoxazole Synthesis & Reduction: Isoxazole Scaffolds: Building Blocks for Innovation. NBInno Technical Notes. Retrieved from
- Metabolic Pathways: Chiarini, A., et al.
-
Commercial Availability: BLD Pharm Product Catalog, CAS 2413870-74-1. Retrieved from
-
General Methodology: The Synthesis of Highly Substituted Isoxazoles. PMC. Retrieved from
